molecular formula C12H17NO2 B13520526 2-ethyl-N-(2-hydroxyphenyl)butanamide

2-ethyl-N-(2-hydroxyphenyl)butanamide

Cat. No.: B13520526
M. Wt: 207.27 g/mol
InChI Key: ZHIXKMXOQAKAKN-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-hydroxyphenyl)butanamide is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of an ethyl group, a hydroxyphenyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-hydroxyphenyl)butanamide typically involves the reaction of 2-hydroxyaniline with 2-ethylbutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 2-hydroxyaniline and the acyl chloride group of 2-ethylbutanoyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-hydroxyphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethyl-N-(2-hydroxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-hydroxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-(2-hydroxyphenyl)butanamide is unique due to the presence of both the ethyl and hydroxyphenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

2-Ethyl-N-(2-hydroxyphenyl)butanamide, a compound with the chemical formula C12_{12}H17_{17}NO2_2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an ethyl group attached to a butanamide backbone, with a hydroxyl group on the phenyl ring. This configuration may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 2-hydroxybenzanilides possess antibacterial effects against various pathogens, suggesting that similar mechanisms may be at play for this compound .

CompoundActivityTarget Pathogen
2-HydroxybenzanilidesAntibacterialVarious bacteria
This compoundPotentially antimicrobialUnder investigation

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with similar structures has been documented. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The inhibition of COX-2 activity is particularly noteworthy, as it is associated with reduced inflammation and pain .

Cytotoxicity

In studies assessing cytotoxic effects, related compounds have demonstrated varying levels of toxicity against cancer cell lines. For instance, certain derivatives exhibited IC50_{50} values indicating substantial cytotoxicity against human cancer cells. The specific cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation given the structural similarities .

The mechanisms through which this compound exerts its biological effects are likely multifaceted. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cellular Receptors : The hydroxyl group may facilitate binding to specific receptors or proteins involved in signal transduction.
  • Disruption of Membrane Integrity : Some amides disrupt bacterial membranes, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Study : A study investigating the antimicrobial properties of various amides found that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : In vitro assays demonstrated that specific derivatives significantly reduced COX-2 expression in inflammatory models, indicating potential therapeutic applications for inflammatory diseases .
  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of a series of amides on cancer cell lines, revealing promising candidates for further development .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethyl-N-(2-hydroxyphenyl)butanamide

InChI

InChI=1S/C12H17NO2/c1-3-9(4-2)12(15)13-10-7-5-6-8-11(10)14/h5-9,14H,3-4H2,1-2H3,(H,13,15)

InChI Key

ZHIXKMXOQAKAKN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1O

Origin of Product

United States

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